Angiotensinogen (1-14), human

Overview

Description

Angiotensinogen (1-14), human, is a fragment of the renin substrate angiotensinogen. Angiotensinogen is a serum globulin formed by the liver and is the precursor of all angiotensin peptides. It plays a crucial role in the renin-angiotensin system, which regulates blood pressure and fluid balance in the body . Angiotensinogen (1-14) specifically refers to the first 14 amino acids of the angiotensinogen protein.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of angiotensinogen (1-14), human, typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

Resin Loading: The first amino acid is attached to the resin.

Deprotection: The protecting group on the amino acid is removed.

Coupling: The next amino acid is activated and coupled to the growing chain.

Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).

Industrial Production Methods: Industrial production of this compound, follows similar principles but on a larger scale. Automated peptide synthesizers are used to increase efficiency and yield. The final product is subjected to rigorous quality control to ensure purity and consistency.

Chemical Reactions Analysis

Types of Reactions: Angiotensinogen (1-14), human, can undergo various chemical reactions, including:

Oxidation: The cysteine residues in the peptide can form disulfide bonds.

Reduction: Disulfide bonds can be reduced to free thiol groups.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol can reduce disulfide bonds.

Substitution: Amino acid derivatives and coupling reagents like HBTU or HATU are used in SPPS.

Major Products: The major products of these reactions include oxidized and reduced forms of the peptide, as well as various analogs with substituted amino acids.

Scientific Research Applications

Angiotensinogen (1-14), human, has numerous applications in scientific research:

Chemistry: It is used to study peptide synthesis and modification techniques.

Biology: Researchers use it to investigate the role of angiotensinogen fragments in the renin-angiotensin system.

Medicine: It serves as a model peptide for developing drugs targeting the renin-angiotensin system, which is implicated in hypertension and cardiovascular diseases.

Industry: The peptide is used in the development of diagnostic assays and therapeutic agents.

Mechanism of Action

Angiotensinogen (1-14), human, exerts its effects through the renin-angiotensin system. Renin cleaves angiotensinogen to produce angiotensin I, which is further processed to angiotensin II. Angiotensin II acts on various receptors to regulate blood pressure, fluid balance, and electrolyte homeostasis . The peptide’s mechanism involves binding to specific receptors and triggering intracellular signaling pathways that lead to vasoconstriction, aldosterone secretion, and sodium retention.

Comparison with Similar Compounds

Angiotensin I: A decapeptide produced from angiotensinogen by renin.

Angiotensin II: An octapeptide derived from angiotensin I by angiotensin-converting enzyme (ACE).

Angiotensin III: A heptapeptide formed from angiotensin II by aminopeptidase A.

Uniqueness: Angiotensinogen (1-14), human, is unique because it represents the initial segment of the angiotensinogen protein and serves as a precursor to various bioactive peptides. Its specific sequence and structure make it a valuable tool for studying the early stages of the renin-angiotensin system and developing targeted therapies.

Biological Activity

Angiotensinogen (1-14), known as a tetradecapeptide, is a synthetic peptide that corresponds to the first 14 amino acids of human angiotensinogen. It plays a crucial role in the renin-angiotensin system (RAS), influencing cardiovascular and renal functions. This article explores its biological activity, mechanisms of action, and relevant case studies.

Overview of Angiotensinogen (1-14)

Angiotensinogen is synthesized primarily in the liver and serves as the precursor for angiotensin I, which is further converted to angiotensin II by angiotensin-converting enzyme (ACE). The sequence of Angiotensinogen (1-14) is pivotal, as it contains the site cleaved by renin, leading to the production of angiotensin I.

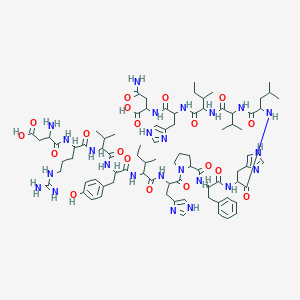

Chemical Structure:

- Molecular Formula: C₆₇H₁₀₈N₁₈O₁₈S

- Molecular Weight: 1610.7 g/mol

- Vasoconstriction:

- Hormonal Regulation:

- Cardiac Function:

Case Studies

- Hypertensive Models:

- Human Studies:

Data Table: Comparative Biological Effects of Angiotensins

| Peptide | Vasoconstrictive Effect | Aldosterone Stimulation | Cardiac Remodeling |

|---|---|---|---|

| Angiotensin I | Moderate | Low | Minimal |

| Angiotensin II | High | High | Significant |

| Angiotensin III | Moderate | Moderate | Moderate |

| Angiotensinogen (1-14) | High | High | Significant |

Properties

IUPAC Name |

3-amino-4-[[1-[[1-[[1-[[1-[[1-[2-[[1-[[1-[[1-[[1-[[1-[[1-[(3-amino-1-carboxy-3-oxopropyl)amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C83H122N24O19/c1-11-45(9)67(105-75(118)57(30-48-22-24-52(108)25-23-48)99-77(120)65(43(5)6)103-70(113)54(20-16-26-91-83(86)87)95-69(112)53(84)34-64(110)111)80(123)101-60(33-51-38-90-41-94-51)81(124)107-27-17-21-62(107)76(119)98-56(29-47-18-14-13-15-19-47)71(114)97-58(31-49-36-88-39-92-49)72(115)96-55(28-42(3)4)74(117)104-66(44(7)8)78(121)106-68(46(10)12-2)79(122)100-59(32-50-37-89-40-93-50)73(116)102-61(82(125)126)35-63(85)109/h13-15,18-19,22-25,36-46,53-62,65-68,108H,11-12,16-17,20-21,26-35,84H2,1-10H3,(H2,85,109)(H,88,92)(H,89,93)(H,90,94)(H,95,112)(H,96,115)(H,97,114)(H,98,119)(H,99,120)(H,100,122)(H,101,123)(H,102,116)(H,103,113)(H,104,117)(H,105,118)(H,106,121)(H,110,111)(H,125,126)(H4,86,87,91) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYYRANYWSOXAEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CNC=N4)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC5=CNC=N5)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C83H122N24O19 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583243 | |

| Record name | alpha-Aspartylarginylvalyltyrosylisoleucylhistidylprolylphenylalanylhistidylleucylvalylisoleucylhistidylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1760.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104180-23-6 | |

| Record name | alpha-Aspartylarginylvalyltyrosylisoleucylhistidylprolylphenylalanylhistidylleucylvalylisoleucylhistidylasparagine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.